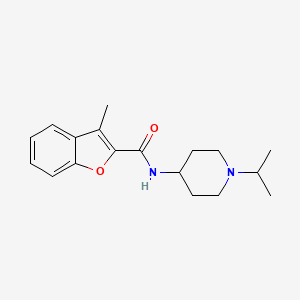![molecular formula C16H20N4O3S B5118646 N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)
N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide, commonly known as MRS 1191, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including neurotransmission, immune response, and cardiovascular regulation. MRS 1191 has been extensively studied for its potential therapeutic applications in various conditions.
作用機序
MRS 1191 acts as a selective antagonist of the P2Y1 receptor, which is activated by ATP and ADP. This receptor is involved in platelet aggregation, vasoconstriction, and neuronal signaling. By blocking the P2Y1 receptor, MRS 1191 inhibits platelet aggregation, reduces blood pressure, and modulates neurotransmitter release.
Biochemical and Physiological Effects:
MRS 1191 has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In platelets, MRS 1191 inhibits the activation of the P2Y1 receptor and reduces platelet aggregation. In the cardiovascular system, MRS 1191 reduces blood pressure and protects against ischemic injury. In the central nervous system, MRS 1191 modulates the release of neurotransmitters, such as dopamine and glutamate, and has neuroprotective effects. Moreover, MRS 1191 has been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
MRS 1191 has several advantages for lab experiments. It is a selective antagonist of the P2Y1 receptor, which allows for the investigation of the specific effects of this receptor on various physiological processes. Moreover, MRS 1191 has been extensively studied and has a well-established synthesis method. However, there are also some limitations to the use of MRS 1191 in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental conditions. In addition, MRS 1191 may have off-target effects on other purinergic receptors, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the investigation of MRS 1191. One area of interest is the potential therapeutic applications of MRS 1191 in cardiovascular diseases, neurological disorders, and cancer. Moreover, further studies are needed to elucidate the molecular mechanisms of action of MRS 1191 and to identify its specific targets and downstream signaling pathways. In addition, the development of more potent and selective P2Y1 receptor antagonists may enhance the effectiveness of MRS 1191 and allow for more precise investigations of the role of this receptor in various physiological processes.
合成法
MRS 1191 can be synthesized using a multi-step process that involves the reaction of 2-pyrazinecarboxaldehyde with N-methyl-4-aminobenzenesulfonamide in the presence of a base, followed by the reaction with propylamine and N-methyl-4-fluorobenzamide. The final product is obtained after purification and isolation steps.
科学的研究の応用
MRS 1191 has been extensively studied for its potential therapeutic applications in various conditions, including cardiovascular diseases, neurological disorders, and cancer. It has been shown to inhibit platelet aggregation, reduce blood pressure, and protect against ischemic injury. In addition, MRS 1191 has been found to have neuroprotective effects and to modulate the release of neurotransmitters, such as dopamine and glutamate. Moreover, MRS 1191 has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
特性
IUPAC Name |
N-methyl-4-(propylsulfamoyl)-N-(pyrazin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-8-19-24(22,23)15-6-4-13(5-7-15)16(21)20(2)12-14-11-17-9-10-18-14/h4-7,9-11,19H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGDEQXHHOTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)CC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)


![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)